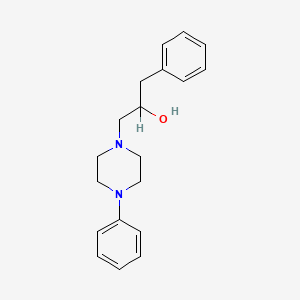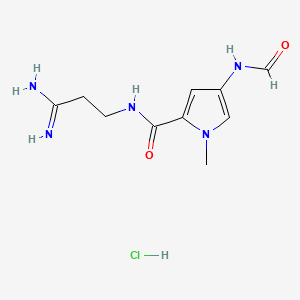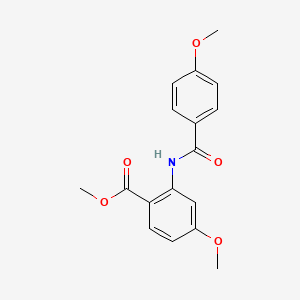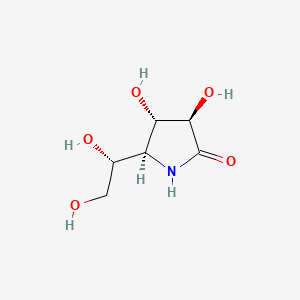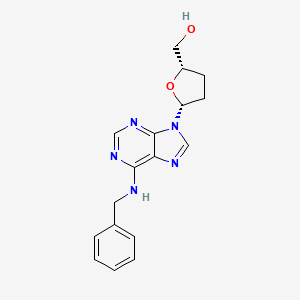
N^6-Benzyl-2',3'-dideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D2BNA, also known as 2,4-BNANC, is a bridged nucleic acid analogue. It contains a six-membered bridged structure with an N-O linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BNANC involves a one-pot intramolecular NC bond-forming key reaction to construct a perhydro-1,2-oxazine ring. The process includes the efficient design and synthesis of three monomers: 2,4-BNANC[NH], 2,4-BNANC[NMe], and 2,4-BNANC[NBn]. These monomers are then incorporated into oligonucleotides .
Industrial Production Methods
While specific industrial production methods for 2,4-BNANC are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the bridged structure and its incorporation into oligonucleotides, which can be achieved using automated DNA synthesizers commonly used in the industry.
化学反応の分析
Types of Reactions
2,4-BNANC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific groups within the compound are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of 2,4-BNANC, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2,4-BNANC has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4-BNANC involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences with high affinity. This binding can inhibit the expression of specific genes by blocking the translation process. The compound’s unique bridged structure enhances its stability and resistance to nucleases, making it an effective tool in gene silencing .
類似化合物との比較
Similar Compounds
2,4-BNA (LNA): Another bridged nucleic acid analogue with similar properties but lower nuclease resistance compared to 2,4-BNANC.
Phosphorothioate Oligonucleotides: These compounds have been used in antisense technologies but have lower binding affinity and specificity compared to 2,4-BNANC.
Uniqueness
2,4-BNANC stands out due to its:
Higher Binding Affinity: It exhibits equal or higher binding affinity against RNA complements compared to similar compounds.
Nuclease Resistance: It has immensely higher nuclease resistance, making it more stable in biological environments.
Selective Binding: The compound shows much better RNA selective binding and stronger triplex-forming characters.
特性
CAS番号 |
120503-63-1 |
|---|---|
分子式 |
C17H19N5O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1 |
InChIキー |
FTFUACKLTUPQQG-UONOGXRCSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




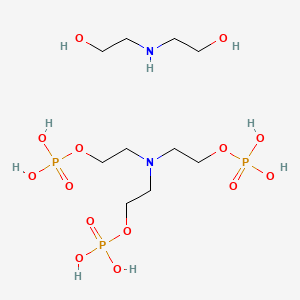
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
